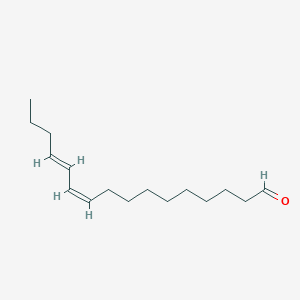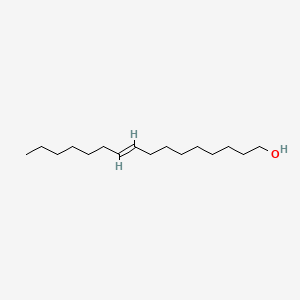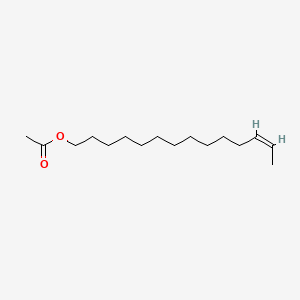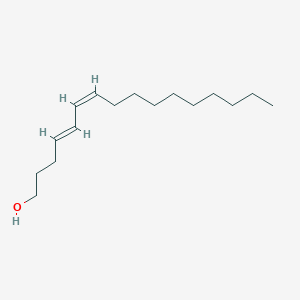![molecular formula C43H55NO15 B1139701 [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-乙酰氧基-1,9,12-三羟基-15-[(2R,3S)-2-羟基-3-[(2-甲基丙烷-2-基)氧羰基氨基]-3-苯基丙酰]氧基-10,14,17,17-四甲基-11-氧代-6-氧杂四环[11.3.1.03,10.04,7]十七碳-13-烯-2-基]苯甲酸酯;水合物 CAS No. 700367-34-6](/img/structure/B1139701.png)
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-乙酰氧基-1,9,12-三羟基-15-[(2R,3S)-2-羟基-3-[(2-甲基丙烷-2-基)氧羰基氨基]-3-苯基丙酰]氧基-10,14,17,17-四甲基-11-氧代-6-氧杂四环[11.3.1.03,10.04,7]十七碳-13-烯-2-基]苯甲酸酯;水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Docetaxel is a semisynthetic analog of taxol that inhibits microtubule disassembly (IC50 = 0.2 μM) and inhibits cell replication (IC50 = 0.13 μM). It has proven more effective than taxol in preventing the proliferation of cancer cells. Docetaxel has applications in breast cancer and hormone-refractory prostate cancer. This product is intended for research applications.
A semisynthetic analog of PACLITAXEL used in the treatment of locally advanced or metastatic BREAST NEOPLASMS and NON-SMALL CELL LUNG CANCER.
科学研究应用
Cancer Therapy: Breast Cancer Treatment
Docetaxel hydrate is extensively used in the treatment of breast cancer. Research has shown that docetaxel-loaded lipid nanocapsules can significantly enhance the anti-tumor effect of the drug when compared to its free form . These nanocapsules improve the drug’s bioavailability and efficacy, leading to a more effective treatment strategy against breast cancer cells.
Nanotechnology: Drug Delivery Systems
In the realm of nanotechnology, docetaxel hydrate is employed in the design of novel drug delivery systems. Mesoporous silica-based nanoparticles have been developed for targeted drug delivery, particularly for colonic drug delivery . These nanoparticles exhibit high stability and controlled release, which are crucial for achieving high therapeutic efficacy.
Pharmacokinetics: Enhanced Bioavailability
Docetaxel hydrate’s pharmacokinetic profile is improved through nanoformulations. Studies indicate that docetaxel nanosuspensions have a higher maximum plasma concentration (Cmax) and a faster time to reach Cmax (tmax) compared to microsuspensions, which translates to better bioavailability and therapeutic outcomes .
Regenerative Medicine: Tissue Engineering
The application of docetaxel hydrate extends to regenerative medicine, where it is used in conjunction with nanoplatforms to boost antitumor efficacy . These nanoplatforms can be tailored for various therapeutic applications, including tissue engineering, where controlled drug release is beneficial.
Chemical Engineering: Nanoparticle Fabrication
Docetaxel hydrate is also pivotal in chemical engineering, particularly in the fabrication of nanoparticles using techniques like emulsion. The compound’s properties allow for the creation of nanoparticles with specific sizes and zeta potentials, which are important for drug delivery applications .
Biomedical Research: Controlled Drug Release
In biomedical research, controlled drug release is a critical aspect of treatment efficacy. Docetaxel hydrate is used to achieve this through pH-dependent polymer-gated mesoporous silica nanoparticles, which show promise in maintaining stability and providing controlled release over extended periods .
Pharmaceutical Development: Solubility Enhancement
Poorly soluble drugs pose a significant challenge in pharmaceutical development. Docetaxel hydrate addresses this issue by enhancing the solubility of hydrophobic drugs when formulated into lipid nanocapsules, thus improving their therapeutic potential .
Clinical Trials: Bioavailability Studies
Finally, docetaxel hydrate is crucial in clinical trials, particularly in bioavailability studies. The compound’s formulations are tested in vivo to determine the most effective method of administration, ensuring that patients receive the maximum benefit from the drug .
作用机制
Docetaxel hydrate, also known as [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate, is a potent antineoplastic agent used in the treatment of various cancers .
Target of Action
The primary target of docetaxel is microtubules . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Docetaxel interacts with its target by binding to microtubules . Unlike drugs like colchicine that cause the depolymerization of microtubules, docetaxel hyper-stabilizes their structure . This interaction prevents the normal function of microtubule growth and disrupts the cell’s ability to use its cytoskeleton in a flexible manner .
Biochemical Pathways
The binding of docetaxel to microtubules leads to the suppression of microtubule dynamic assembly and disassembly . This disruption of normal cell division processes results in a sustained mitotic block at the metaphase-anaphase boundary . This blockage disrupts many vital cell functions such as locomotion, intracellular transport, and transmission of proliferative transmembrane signals .
Pharmacokinetics
Docetaxel exhibits linear pharmacokinetics consistent with a three-compartment model . It is metabolized by the CYP3A4 and CYP3A5 isoenzymes into four metabolites: M1, M2, M3, and M4 . The interpatient variability of docetaxel pharmacokinetics is mainly related to body surface area and hepatic function .
Result of Action
The result of docetaxel’s action is the prevention of cell division and promotion of cell death .
Action Environment
The action of docetaxel can be influenced by environmental factors such as the presence of liver metastases and impaired liver function . Patients with impaired liver function are at increased risk of serious adverse effects during treatment with docetaxel . Therefore, patients with impaired liver function should receive a reduced dose .
属性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53NO14.H2O/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45;/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52);1H2/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKYKORYUFJSCV-XKIQGVRMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H55NO15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Docetaxel hydrate | |
CAS RN |
148408-66-6 |
Source


|
| Record name | Docetaxel trihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148408-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



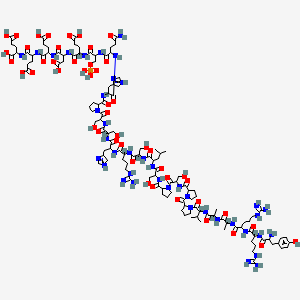
![2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1139629.png)

